molecular formula C13H10FN5O2 B2976095 2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide CAS No. 1087790-55-3

2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide

Cat. No.: B2976095
CAS No.: 1087790-55-3
M. Wt: 287.254
InChI Key: NUIDLCBYDXZNQF-UHFFFAOYSA-N
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Description

The compound "2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide" is an intricate chemical entity. Its structure contains a mix of fluorophenyl, oxo, pyrazolo, triazin, and acetamide groups, which makes it potentially significant in various fields of chemistry and biochemistry. This complexity may translate to various functionalities and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Route 1: Starting from 4-fluoroaniline, it can be reacted with ethyl chloroformate in the presence of a base, like triethylamine, to form the ethyl ester. The ester can be subjected to cyclization with hydrazine to form the pyrazolone ring. Further treatment with cyanogen bromide can introduce the triazin ring, and finally, acetylation can be performed using acetic anhydride to obtain the target compound.

  • Route 2: Another method involves direct cyclization of appropriate hydrazone intermediates with reagents such as diethyl oxalate, followed by functional group manipulations.

Industrial Production Methods:

Industrial production could leverage similar synthetic routes but scaled up and optimized for efficiency, yield, and cost. Techniques like continuous flow chemistry might be employed to enhance reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: May involve the addition of oxygen or the removal of hydrogen, changing the oxidation state of its nitrogen or carbon atoms.

  • Reduction: Could involve the reduction of any oxo groups present within the structure.

  • Substitution: The compound could undergo various substitution reactions, given the different reactive sites (e.g., the fluorophenyl group).

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: Halogenation with chlorine or bromine, nitration with nitric acid.

Major Products Formed:

  • From oxidation: Various oxides of the compound or introduction of hydroxyl groups.

  • From reduction: Deoxygenated derivatives or amino derivatives.

  • From substitution: Halogenated or nitrated products depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Synthesis of Advanced Materials: Its structural complexity makes it a candidate for constructing more elaborate chemical architectures.

Biology:

  • Enzyme Inhibition Studies: Its unique groups might allow it to interact with and inhibit specific enzymes.

Medicine:

  • Drug Development: Potential use as a lead compound in the development of pharmaceuticals due to its unique structural features.

Industry:

  • Specialty Chemicals: Can be used as an intermediate in the production of dyes, agrochemicals, or other specialty chemicals.

Comparison with Similar Compounds

Compared with other pyrazolo[1,5-d][1,2,4]triazine derivatives, "2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide" stands out due to the presence of the fluorophenyl group, which can significantly impact its electronic properties and reactivity. Similar compounds might include:

  • 2-(8-(4-Methylphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide: with a methyl group instead of a fluorine atom.

  • 2-(8-(4-Chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide: with a chlorine atom instead of fluorine.

Each variant would exhibit differing properties, making "this compound" unique in its own right.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c14-9-3-1-8(2-4-9)10-5-11-13(21)18(6-12(15)20)16-7-19(11)17-10/h1-5,7H,6H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIDLCBYDXZNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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